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molecular formula C11H14ClN B8521578 (3-Chloro-2-methylbenzyl)cyclopropylamine

(3-Chloro-2-methylbenzyl)cyclopropylamine

Cat. No. B8521578
M. Wt: 195.69 g/mol
InChI Key: JPXPBYUKGVKESM-UHFFFAOYSA-N
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Patent
US08138340B2

Procedure details

Prepared from 3-chloro-2-methylbenzoic acid (4.80 g, 28.1 mmol) and cyclopropylamine according to above-described procedures C and E (5.50 g, quantitative over 2 steps). LC-MS (3-chloro-N-cyclopropyl-2-methylbenzamide): tR=0.81 min, ES+: 210.11; LC-MS (title compound): tR=0.62 min, ES+: 196.05.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-chloro-N-cyclopropyl-2-methylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(C)=C(C=CC=1)C(O)=O.C1(N)CC1.[Cl:16][C:17]1[C:18]([CH3:29])=[C:19]([CH:26]=[CH:27][CH:28]=1)[C:20]([NH:22][CH:23]1[CH2:25][CH2:24]1)=O>>[Cl:16][C:17]1[C:18]([CH3:29])=[C:19]([CH:26]=[CH:27][CH:28]=1)[CH2:20][NH:22][CH:23]1[CH2:24][CH2:25]1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
3-chloro-N-cyclopropyl-2-methylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=O)NC2CC2)C=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(CNC2CC2)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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